Fungicide Sensitivity: 14-Demethyllanosterol vs. Lanosterol
In cell-free homogenates of S. cerevisiae, the fungicide Denmert was shown to potently inhibit the conversion of 14C-labeled lanosterol to 4-desmethyl sterols. In stark contrast, the conversion of 14C-labeled 14-desmethyl-lanosterol (the target compound) to 4-desmethyl sterols was 'hardly affected by the fungicide' [1]. A similar result was observed with the fungicide buthiobate: 14C-labelled lanosterol was not converted to 4-desmethyl sterols in the presence of the fungicide, whereas the conversion of 14C-labelled 14-desmethyl-lanosterol was not inhibited [2].
| Evidence Dimension | Substrate conversion to 4-desmethyl sterols in the presence of CYP51 inhibitor |
|---|---|
| Target Compound Data | Conversion of 14C-labeled 14-demethyllanosterol was not inhibited / hardly affected. |
| Comparator Or Baseline | Lanosterol: Conversion of 14C-labeled lanosterol was potently inhibited. |
| Quantified Difference | Qualitative binary difference: inhibited (lanosterol) vs. not inhibited (14-demethyllanosterol) |
| Conditions | S. cerevisiae cell-free homogenates; radiolabeled substrates; analysis by gas chromatography. |
Why This Matters
This provides definitive evidence that 14-demethyllanosterol is the product of the CYP51 demethylation step, making it an essential tool for studying post-CYP51 pathway inhibition and validating target engagement for novel antifungal agents.
- [1] Iwakiri, K. (1982). A direct evidence of the inhibitory effect in a cell-free system of S. cerevisiae was experimentally studied, and the site of action of Denmert (S-n-butyl S'-p-tert-butylbenzyl N-3-pyridyldithiocarbon-imidate) in sterol biosynthesis was examined. INIS Repository, 14(7). View Source
- [2] Kato, T., et al. (1978). Mechanism of Action of the Fungicide Buthiobate. Journal of Pesticide Science, 3(4), 419-428. View Source
